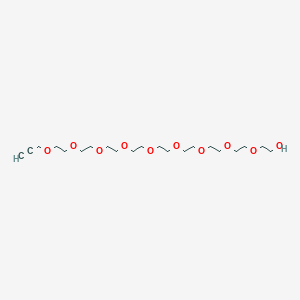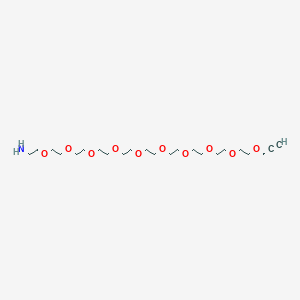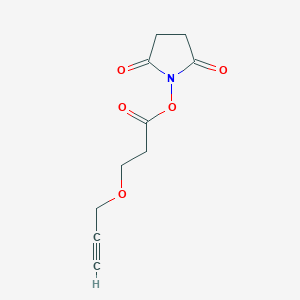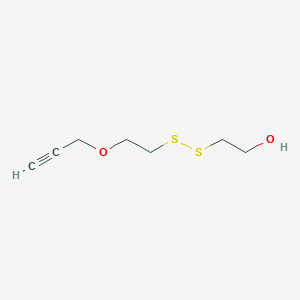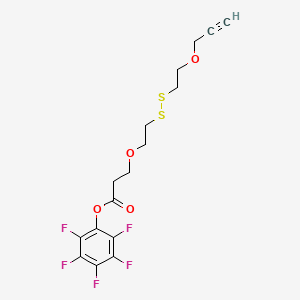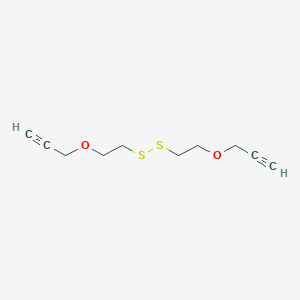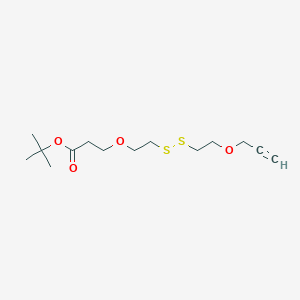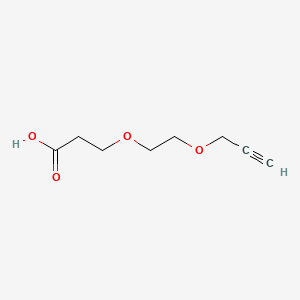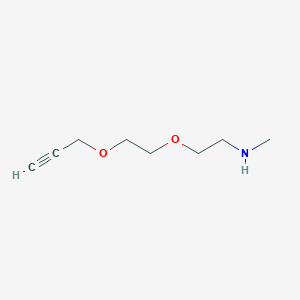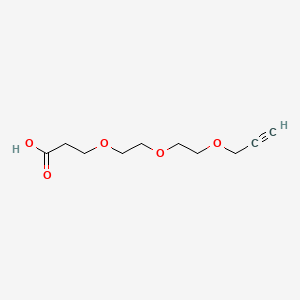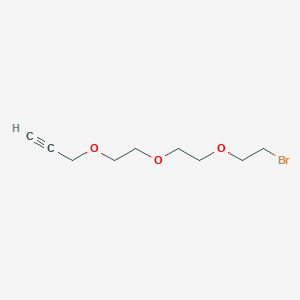
PS121912
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PS121912 is a potent and selective VDR-coactivator inhibitor.
Wissenschaftliche Forschungsanwendungen
1. VDR-Coregulator Inhibitor and Anticancer Effects
PS121912 has been developed as a selective Vitamin D Receptor (VDR)-coregulator inhibitor, emerging from a high-throughput screening to identify agents that modulate VDR without causing hypercalcemia. It exhibits significant anticancer activity. PS121912 induced apoptosis in various cancer cells, especially sensitive in HL-60 cells. At sub-micromolar concentrations, it amplified growth inhibition in cancer cells caused by 1,25-(OH)2D3. This process was highly dependent on the recruitment of coregulators, significantly affecting the transcription of VDR target genes and those affiliated with cell cycle progression. The combination of PS121912 and 1,25-(OH)2D3 reduced the presence of SRC2 coregulator and enhanced the occupancy of corepressor NCoR. This interaction led to down-regulation of E2F transcription factors, reducing cyclin levels and arresting cell cycle progression in cancer cells. Additionally, PS121912 showed acceptable metabolic stability for in vivo cancer studies (Sidhu et al., 2014).
2. Development and Evaluation as a VDR-Coactivator Inhibitor
Further development of PS121912 focused on its ability to selectively inhibit VDR-mediated transcription among various nuclear receptors. The compound disrupted the binding between VDR and the third nuclear receptor interaction domain of the coactivator SRC2. Genetic studies demonstrated that PS121912 acts like a VDR antagonist, repressing activated gene transcription by 1,25-(OH)2D3. This inhibition led to apoptosis induction in HL-60 cells, suggesting its potential as a targeted therapeutic agent in cancer treatment (Sidhu et al., 2014).
3. In Vivo Antitumor Effects of PS121912
The in vivo anticancer effects of PS121912 were demonstrated in studies involving ovarian cancer and leukemia. PS121912 inhibited the growth of HL-60-derived xenografts without showing toxicity. It was observed that PS121912 inhibited glycolysis and lipogenesis by reducing the expression of enzymes like fatty acid synthase and lactate dehydrogenase-A. This study provided the first in vivo evidence of the anticancer effects of 3-indolylmethanamines like PS121912, opening new avenues for cancer treatment strategies (Guthrie et al., 2015).
Eigenschaften
CAS-Nummer |
1529814-60-5 |
|---|---|
Produktname |
PS121912 |
Molekularformel |
C24H21F3N2O |
Molekulargewicht |
410.44 |
IUPAC-Name |
[(4-Methoxy-phenyl)-(2-methyl-1H-indol-3-yl)-methyl]-(4-trifluoromethyl-phenyl)-amine |
InChI |
InChI=1S/C24H21F3N2O/c1-15-22(20-5-3-4-6-21(20)28-15)23(16-7-13-19(30-2)14-8-16)29-18-11-9-17(10-12-18)24(25,26)27/h3-14,23,28-29H,1-2H3 |
InChI-Schlüssel |
NNTQFFZNUZBJND-UHFFFAOYSA-N |
SMILES |
FC(C1=CC=C(NC(C2=CC=C(OC)C=C2)C3=C(C)NC4=C3C=CC=C4)C=C1)(F)F |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
PS121912; PS-121912; PS 121912; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



